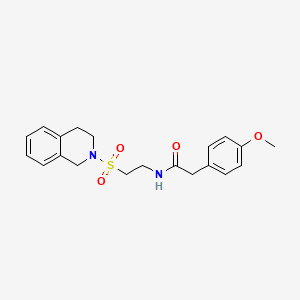

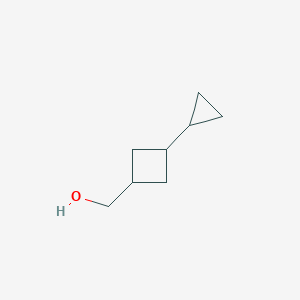

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

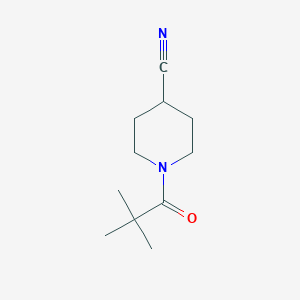

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Compound Properties

Research has explored the structural aspects of compounds related to isoquinoline derivatives, revealing insights into their crystal structure, host–guest complexes, and fluorescence properties. For instance, the study of amide-containing isoquinoline derivatives has shown their ability to form gels and crystalline solids upon treatment with different mineral acids, with notable fluorescence emission changes upon protonation and interaction with specific compounds (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

Methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives have been synthesized and evaluated for cytostatic activity, demonstrating significant inhibition of cell proliferation in leukemia and mammary tumor cells. This suggests their potential as anticancer agents (Ambros, Angerer, & Wiegrebe, 1988).

Enzyme Inhibitory Activities

Synthesis techniques, including microwave-assisted synthesis, have been applied to create compounds for inhibiting key enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This research underscores the therapeutic potential of these compounds in treating diseases related to enzyme dysregulation (Virk et al., 2018).

Broad-Spectrum Antibacterial Agents

The synthesis of isothiazoloquinolone derivatives has shown promising broad-spectrum antibacterial activity, particularly against resistant organisms like MRSA. This highlights the compound's importance in developing new antibiotics (Hashimoto et al., 2007).

Comparative Metabolism Studies

Investigations into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insights into their potential toxicological profiles and mechanisms of action, which are crucial for understanding their safety and environmental impact (Coleman et al., 2000).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. Given the structural features of the compound, it may be involved in pathways related to neurotransmission or cellular signaling. More research is needed to elucidate the specific pathways and their downstream effects .

Pharmacokinetics

The compound’s solubility in chloroform, ethyl acetate, and methanol suggests it may be absorbed in the body to some extent .

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-26-19-8-6-16(7-9-19)14-20(23)21-11-13-27(24,25)22-12-10-17-4-2-3-5-18(17)15-22/h2-9H,10-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNZDPFGZAAQLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-allyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2825754.png)

![N-(2-{6-[(4-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2825758.png)

![2-Cyclopropyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2825761.png)

![N-[2-(1-Benzylimidazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2825763.png)

![4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid](/img/structure/B2825766.png)

![2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide](/img/structure/B2825770.png)